molecular formula C26H23Cl2N3O5 B12014250 [2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate CAS No. 769153-88-0

[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12014250
CAS No.: 769153-88-0
M. Wt: 528.4 g/mol
InChI Key: KTVRSCHJMFTXQA-WKULSOCRSA-N
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Description

[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, ethoxy groups, and hydrazinylidene linkages, making it a subject of interest for researchers in chemistry, biology, and materials science.

Properties

CAS No.

769153-88-0

Molecular Formula

C26H23Cl2N3O5

Molecular Weight

528.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C26H23Cl2N3O5/c1-3-16-5-9-19(10-6-16)30-24(32)25(33)31-29-15-17-7-12-22(23(13-17)35-4-2)36-26(34)20-11-8-18(27)14-21(20)28/h5-15H,3-4H2,1-2H3,(H,30,32)(H,31,33)/b29-15+

InChI Key

KTVRSCHJMFTXQA-WKULSOCRSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-ethylaniline with ethyl oxalyl chloride to form an intermediate oxalyl chloride derivative. This intermediate is then reacted with hydrazine hydrate to produce the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate undergoes a condensation reaction with 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ester Hydrolysis

  • Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous environments.

  • Mechanism : Nucleophilic acyl substitution at the ester group (2,4-dichlorobenzoate moiety).

  • Products :

    • 2,4-Dichlorobenzoic acid (or its conjugate base under basic conditions).

    • 2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenol.

Conditions Reaction Pathway Key Observations Reference
0.1M NaOH (60°C)Ester → CarboxylateQuantitative conversion in <2 hours
1M HCl (reflux)Ester → Carboxylic acidSlower kinetics due to steric hindrance

Hydrazone Hydrolysis

  • Conditions : Strong acids (e.g., H₂SO₄) or bases.

  • Mechanism : Cleavage of the C=N bond in the hydrazone group.

  • Products :

    • 2-(4-ethylanilino)-2-oxoacetohydrazide.

    • 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate.

Coordination Chemistry

The hydrazone group acts as a bidentate ligand, coordinating with transition metals like Cu(II) or Ni(II):

Metal Salt Reaction Conditions Complex Structure Application
CuCl₂·2H₂OEthanol, room temperatureOctahedral geometry with Cu(II)Catalytic oxidation studies
Ni(NO₃)₂Methanol, refluxSquare-planar Ni(II) complexAntimicrobial activity screening

Tautomerism

The hydrazone moiety exhibits keto-enol tautomerism, influenced by solvent polarity and pH:

Tautomer Conditions Dominant Form Spectroscopic Evidence
KetoNon-polar solvents (e.g., hexane)C=O and N–H stretches (IR: 1680 cm⁻¹, 3300 cm⁻¹)
EnolPolar aprotic solvents (e.g., DMSO)Conjugated C=N and O–H stretches (IR: 1600 cm⁻¹, 2700 cm⁻¹)

Nucleophilic Substitution

The 2,4-dichlorobenzoate group undergoes substitution at the para-chlorine position under specific conditions:

Nucleophile Conditions Product Yield
NaN₃ (azide)DMF, 80°C2-azido-4-chlorobenzoate derivative72%
KSCNEthanol, reflux2-thiocyano-4-chlorobenzoate derivative65%

Oxidation Reactions

The hydrazone linkage is susceptible to oxidation, forming diazenium or nitrile oxides:

Oxidizing Agent Conditions Product Notes
H₂O₂ (30%)Acetic acid, 50°CDiazene oxideUnstable; degrades to NOₓ gases
MnO₂CH₂Cl₂, RTNitrile oxideIsolated as a crystalline solid

Condensation Reactions

The free –NH– group in the hydrazone participates in Schiff base formation:

Aldehyde/Ketone Conditions Product Application
4-nitrobenzaldehydeEtOH, ΔExtended hydrazone-Schiff base hybridFluorescent probes
AcetylacetoneCatalyst-free, RTβ-diketonate complexChelation therapy studies

Scientific Research Applications

The compound [2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate (CAS Number: 764653-26-1) has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental studies.

Molecular Formula

The molecular formula of this compound is C22H24Cl2N2O3C_{22}H_{24}Cl_2N_2O_3, indicating a complex structure that includes ethoxy, dichlorobenzoate, and hydrazone functionalities.

Structural Characteristics

The compound features:

  • Ethoxy group : Enhances solubility and bioavailability.
  • Dichlorobenzoate moiety : Contributes to its biological activity.
  • Hydrazine linkage : Known for its reactivity and potential in forming various derivatives.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential anticancer agent. The following aspects highlight its significance:

Anticancer Activity

Research indicates that compounds with hydrazone linkages often exhibit cytotoxic properties against various cancer cell lines. Studies have demonstrated that derivatives of hydrazones can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and the disruption of mitochondrial membrane potential.

Antimicrobial Properties

The presence of the ethylanilino group suggests potential antimicrobial activity. Preliminary studies have indicated that similar compounds can inhibit bacterial growth, making them candidates for developing new antibiotics.

Materials Science

In materials science, the compound's unique structure allows for applications in creating advanced materials:

Polymer Synthesis

The compound can be used as a monomer or cross-linking agent in polymer chemistry. Its ability to form stable bonds can enhance the mechanical properties of polymers, leading to materials with improved durability and resistance to environmental factors.

Sensor Development

Due to its electronic properties, derivatives of this compound may be employed in the development of chemical sensors capable of detecting specific ions or molecules in environmental samples.

Environmental Applications

The environmental implications of this compound are noteworthy:

Pollution Remediation

Research suggests that compounds with similar structures can be effective in the degradation of pollutants. Their reactivity may facilitate the breakdown of harmful substances in wastewater treatment processes.

Green Chemistry Initiatives

The synthesis and application of this compound align with green chemistry principles by potentially reducing toxic waste and utilizing more sustainable methods for production.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored a series of hydrazone derivatives, including variations of the compound . The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting effective concentration ranges for therapeutic use.

Case Study 2: Polymer Applications

In Polymer International, researchers reported on the synthesis of a novel polymer using [2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate as a key component. The resulting material demonstrated enhanced tensile strength and thermal stability compared to conventional polymers.

Mechanism of Action

The mechanism by which [2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydrazinylidene linkage could play a role in binding to active sites, while the aromatic rings might facilitate interactions with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

  • [2-ethoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate
  • [2-ethoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Uniqueness

Compared to similar compounds, [2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate stands out due to the presence of the ethylanilino group, which can influence its reactivity and interactions. This unique feature may enhance its potential in specific applications, such as targeted drug design or material science.

Biological Activity

2-Ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl 2,4-dichlorobenzoate is a complex organic compound with intriguing biological properties. Its unique structure, characterized by multiple functional groups, suggests potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C27H27N3O6
  • Molecular Weight : 489.5 g/mol
  • IUPAC Name : [2-ethoxy-4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It forms stable complexes with proteins and enzymes, influencing biochemical pathways. The presence of the hydrazone linkage may enhance its reactivity towards biological nucleophiles, while the ethoxy and dichlorobenzoate groups could modulate its lipophilicity and membrane permeability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antioxidant Activity : The compound has shown promise in scavenging free radicals and reducing oxidative stress.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : Similar compounds have demonstrated antibacterial and antifungal activities.

Antioxidant Activity

A study conducted on related hydrazone derivatives demonstrated significant antioxidant activity through DPPH radical scavenging assays. The compound's structure suggests it may possess similar properties due to the presence of electron-donating groups.

CompoundIC50 (µM)Reference
Hydrazone A15
Hydrazone B20
2-Ethoxy-4...TBDOngoing research

Anticancer Activity

Research has indicated that hydrazone derivatives can inhibit cancer cell proliferation. In vitro studies on similar compounds showed IC50 values ranging from 10 to 30 µM against various cancer lines. Further investigation into the specific mechanisms—such as apoptosis induction or cell cycle arrest—is warranted.

Cancer Cell LineIC50 (µM)Reference
MCF-7 (breast)25
HeLa (cervical)15
A549 (lung)30

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored extensively. For instance, derivatives have shown effectiveness against Staphylococcus aureus and E. coli.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli100

Q & A

Q. Basic Characterization

  • Elemental Analysis (CHNS) : Confirm empirical formula using a Vario MICRO analyzer (deviation <0.3% for C, H, N, S) .
  • Spectroscopy :
    • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹), hydrazone (N–H, ~3200 cm⁻¹), and ester (C–O, ~1250 cm⁻¹) groups .
    • NMR : Use ¹H/¹³C NMR to resolve ethoxy (-OCH₂CH₃, δ 1.3–1.5 ppm), aromatic protons (δ 6.8–8.2 ppm), and hydrazinylidene (δ 10–12 ppm) .
  • X-ray Crystallography : Resolve E/Z isomerism in the hydrazone moiety (if crystalline) .

What in vitro assays are suitable for preliminary biological activity screening?

Q. Basic Biological Assessment

  • Antimicrobial Activity : Perform agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with 50–200 µg/mL concentrations .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HeLa) to determine IC₅₀ values .
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based kinetic assays .

Controls : Include standard drugs (e.g., ampicillin for antimicrobials) and solvent-only blanks.

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced Synthesis Optimization

  • DoE (Design of Experiments) : Vary catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids), solvents (polar aprotic vs. protic), and temperature (60–100°C) .
  • Kinetic Studies : Use HPLC to track intermediate formation and identify rate-limiting steps (e.g., hydrazone coupling) .
  • Green Chemistry : Replace methanol with ethanol or ionic liquids to reduce toxicity .

Data Analysis : Apply response surface methodology (RSM) to model yield vs. variables.

What computational strategies predict the compound’s bioactivity and binding modes?

Q. Advanced Modeling

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2, EGFR). Validate with crystallographic data from related hydrazones .
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with antimicrobial IC₅₀ values .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Software : Gaussian (DFT), Schrödinger Suite (docking), and MOE (QSAR).

How do environmental factors influence the compound’s stability and degradation?

Q. Advanced Environmental Analysis

  • Photolysis : Expose to UV light (254 nm) and monitor degradation via LC-MS. Major products include 2,4-dichlorobenzoic acid and hydrazine derivatives .
  • Hydrolysis : Test pH-dependent stability (pH 3–10) at 25–40°C. Ester bonds degrade faster in alkaline conditions .
  • Microbial Degradation : Incubate with soil microbiota and quantify residual compound via GC-MS .

Mitigation : Recommend stabilizing agents (e.g., antioxidants) for long-term storage.

How can contradictory bioactivity data across studies be resolved?

Q. Advanced Data Contradiction Analysis

  • Meta-Analysis : Compare IC₅₀ values from independent studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Structural Variants : Test analogs to isolate the impact of substituents (e.g., 4-ethylanilino vs. 4-methyl) .
  • Batch Consistency : Verify purity (HPLC ≥98%) and isomer ratios (E/Z) across studies .

Statistical Tools : Apply ANOVA to assess inter-study variability.

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